molecular formula C27H28N2OS B2406742 3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-17-0

3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2406742
CAS RN: 532975-17-0
M. Wt: 428.59
InChI Key: MUZATFXZSOCARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a sulfanyl group attached to a methylphenyl group, and a benzamide group attached to the indole ring via an ethyl chain.

Scientific Research Applications

Indolylarylsulfones in HIV Research

  • Indolylarylsulfones, a compound class with a structural component similar to the queried compound, have shown potent activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. These compounds, including sulfone L-737,126, have been the focus of structure-activity relationship studies. Their applications in AIDS treatment and related infections have been recognized, with particular attention to their structural configurations and potential as drug candidates in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Amyloid Imaging in Alzheimer's Disease

  • While not directly related to the queried compound, studies on amyloid imaging in Alzheimer's disease involve compounds with benzamide groups. Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been used in PET imaging to detect amyloid in the brain of Alzheimer's disease patients. These studies highlight the potential of benzamide derivatives in medical imaging and diagnostics (Nordberg, 2007).

properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-12-13-22(16-21(19)3)27(30)28-14-15-29-17-26(24-10-6-7-11-25(24)29)31-18-23-9-5-4-8-20(23)2/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZATFXZSOCARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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